Cyclohexylglycine

Peptide Chemistry Hydrophobicity Steric Hindrance

Peptide chemists face challenges incorporating non-aromatic hydrophobic constraints without compromising synthetic accessibility. Cyclohexylglycine (CAS 5664-29-9) solves this as a glycine analogue with a saturated cyclohexyl side chain (logP ~1.98, MW 157.21), offering steric bulk without aromatic π-interactions. • Enables systematic SAR studies of steric vs. aromatic effects in peptide folding and stability • Validated building block for angiotensin II antagonists and thrombin-directed serine protease inhibitors • Consistent 97% purity with room temperature storage simplifies inventory management

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 5664-29-9
Cat. No. B185306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylglycine
CAS5664-29-9
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(=O)O)N
InChIInChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)
InChIKeyWAMWSIDTKSNDCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylglycine Overview


Cyclohexylglycine ((±)-) (CAS 5664-29-9), also known as 2-Amino-2-cyclohexylacetic acid, is a non-proteinogenic amino acid derivative of glycine. It is a racemic mixture characterized by a bulky, hydrophobic cyclohexyl side chain instead of the hydrogen atom in glycine. This structural modification confers distinct physicochemical properties, including a molecular formula of C8H15NO2, a molecular weight of 157.21 g/mol, and notably low aqueous solubility (<0.1 mg/mL) . As a glycine analogue, it is primarily employed as a research tool in peptide chemistry and drug discovery, offering a unique steric and hydrophobic profile compared to simpler aliphatic amino acids .

Non-proteinogenic amino acid building block for peptide modification
Racemic mixture supports structure–activity relationship (SAR) studies
Bulky, non-aromatic hydrophobic cyclohexyl side chain
Low aqueous solubility for hydrophobic peptide design contexts

Cyclohexylglycine Non-Substitutability


The scientific and industrial value of Cyclohexylglycine hinges on its non-interchangeability with common analogues like glycine, phenylalanine, or alanine. The substitution of a single hydrogen with a saturated six-carbon cyclohexyl ring drastically alters the molecule's physicochemical and structural properties, which is the primary driver for its specific applications. This modification introduces a specific balance of bulkiness (steric hindrance) and hydrophobicity (logP ~1.98) that is absent in simpler, smaller, or aromatic counterparts. Consequently, generic substitution with a more readily available or less expensive amino acid is not feasible for applications requiring a constrained, non-aromatic hydrophobic moiety. The following quantitative evidence demonstrates the precise, measurable differences that necessitate the procurement of Cyclohexylglycine for specific research and industrial contexts.

Glycine Lacks hydrophobicity and steric bulk; may fail to provide the required peptide properties in hydrophobic modification studies.
Phenylalanine Introduces aromatic π-π stacking interactions that alter binding profiles, making it non-interchangeable for non-aromatic hydrophobic constraints.
Alanine / Valine Smaller, flexible side chains cannot replicate the rigidifying steric effect needed for conformational constraint studies.

Cyclohexylglycine Quantitative Comparison


Hydrophobicity and Steric Bulk

Cyclohexylglycine provides a quantifiably distinct hydrophobicity profile compared to both its parent molecule (glycine) and a common aromatic hydrophobic amino acid (phenylalanine). The calculated partition coefficient (logP) of ~1.98 indicates a significantly higher lipophilicity than glycine (logP ≈ -3.21), but lower than the highly aromatic phenylalanine (logP ≈ 2.20). This specific value is crucial for designing peptides with tailored membrane permeability and receptor binding properties, where an intermediate, non-aromatic hydrophobic character is required.

Hydrophobicity (logP)
Class-level
logP ≈ 1.98 (Cyclohexylglycine) vs. -3.21 (Glycine), 2.20 (Phenylalanine)
Intermediate non-aromatic lipophilicity for tailored membrane permeability and receptor binding.
Computational prediction (XLogP3-AA); data to verify experimentally.
Peptide Chemistry Hydrophobicity Steric Hindrance

Conformational Constraint in Peptides

In the context of peptide drug design, the cyclohexyl group of Cyclohexylglycine imposes a greater conformational constraint on the peptide backbone compared to smaller aliphatic amino acids like alanine. Research on angiotensin II antagonists demonstrated that substituting position 5 with Cyclohexylglycine (Chg) or Cyclopentylglycine (Cpg) was a deliberate strategy to rigidify the peptide structure and modulate its biological activity [1]. This approach is not achievable with simple, flexible aliphatic residues like alanine or valine, highlighting the compound's utility in probing structure-activity relationships.

Conformational Constraint
Class-level
Bulky cyclohexyl group imposes significant backbone rigidity in angiotensin II antagonist peptides.
Supports SAR probing of rigid, hydrophobic group effects on peptide activity.
In vitro bioassays; context-dependent potency/selectivity changes.
Angiotensin II Antagonists Peptide Conformation Structure-Activity Relationship

Aqueous Solubility

The aqueous solubility of Cyclohexylglycine is a critical differentiator from its parent compound, glycine. While glycine is highly water-soluble (e.g., ~250 mg/mL), Cyclohexylglycine is practically insoluble in water (<0.1 mg/mL) . This property is a direct consequence of the hydrophobic cyclohexyl group and is a key consideration for experimental design and downstream formulation, directly impacting stock solution preparation and in vivo dosing strategies.

Aqueous Solubility
Head-to-head
>2500-fold solubility decrease vs. glycine
Confirms extreme solubility difference; selection depends on hydrophobic moiety requirement.
H₂O, ambient temperature; target solubility
Formulation Science Physicochemical Characterization Solubility

Cyclohexylglycine Validated Applications


Constrained Peptide Backbone Design

Cyclohexylglycine is a preferred building block for incorporating a rigid, non-aromatic hydrophobic constraint into a peptide sequence. Its use is validated in the development of angiotensin II antagonists, where substitution with Chg at position 5 was a deliberate design choice to probe and enhance biological activity [1]. This scenario is ideal for medicinal chemists seeking to reduce conformational entropy in peptide ligands or peptidomimetics to improve target binding affinity and selectivity.

Steric and Hydrophobic Effects on Peptide Folding

Researchers use Cyclohexylglycine as a molecular probe to systematically investigate how bulk and hydrophobicity influence peptide secondary structure, folding kinetics, and overall stability . By comparing peptides containing Cyclohexylglycine with those containing smaller (Ala) or aromatic (Phe) hydrophobic residues, one can deconvolute the specific contributions of steric bulk from aromatic interactions, which is crucial for protein engineering and the design of stable peptide therapeutics.

Hydrophobic Peptide Aldehydes for Serine Protease Inhibition

Derivatives like L-α-Cyclohexylglycine have been specifically utilized in the preparation of peptide aldehydes, which act as serine protease inhibitors (e.g., binding to thrombin) . The hydrophobic cyclohexyl group likely contributes to favorable interactions within the protease active site. This application scenario is highly relevant for researchers developing novel inhibitors for enzymes involved in blood coagulation or other proteolytic pathways.

Application
Selection Property
Validation Focus
Constrained peptide backbone design
Non-aromatic, bulky steric constraint
SAR and target binding affinity studies
Steric/hydrophobic effect on peptide folding
Intermediate hydrophobicity without aromatic interactions
Deconvolution of steric vs. aromatic contributions to structure
Hydrophobic peptide aldehyde synthesis for protease research
Cyclohexyl group compatible with protease active site interaction studies
Enzyme inhibition assays and structure-based inhibitor design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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